molecular formula C19H39NO B016442 Palmitoylisopropylamide

Palmitoylisopropylamide

Cat. No.: B016442
M. Wt: 297.5 g/mol
InChI Key: TZYVUGCYYQOTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoylisopropylamide is an organic compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). This compound is a synthetic analog of palmitoyl ethanolamide, incorporating isopropyl amide in place of the native ethanolamide. It is a colorless crystalline solid that is stable at room temperature and has a molecular formula of C19H39NO .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Palmitoylisopropylamide generally involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

Palmitoylisopropylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Palmitoylisopropylamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoylisopropylamide is unique in its specific structural modification, which allows it to inhibit FAAH without significantly affecting cannabinoid receptors. This makes it a valuable tool in research focused on endocannabinoid signaling and its physiological effects .

Properties

IUPAC Name

N-propan-2-ylhexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVUGCYYQOTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Palmitoylisopropylamide affect intestinal motility?

A: this compound is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) []. FAAH is an enzyme responsible for breaking down endocannabinoids like anandamide, which are known to inhibit intestinal motility []. By inhibiting FAAH, this compound prevents the degradation of endocannabinoids, leading to their accumulation and a subsequent decrease in intestinal motility []. This effect was observed to be reduced by the CB1 receptor antagonist rimonabant and in CB1-deficient mice, suggesting that the action of this compound on intestinal motility is mediated through the CB1 receptor pathway [].

Q2: Are there any structural analogs of this compound that exhibit similar effects on FAAH?

A: While the provided abstracts don't explicitly compare the effects of this compound analogs on FAAH, one study mentions that "homologues and analogues of Palmitoylethanolamide" were investigated for their impact on anandamide inactivation []. Palmitoylethanolamide, like this compound, is a substrate of FAAH. This suggests that exploring structural modifications within this class of compounds could yield insights into structure-activity relationships and potentially lead to the discovery of novel FAAH inhibitors with tailored properties.

Q3: What are the potential implications of understanding this compound's interaction with FAAH?

A: Research suggests that FAAH plays a crucial role in regulating intestinal motility, and its dysregulation has been linked to gastrointestinal disorders []. By inhibiting FAAH, compounds like this compound offer a potential therapeutic avenue for managing these conditions. Further investigation into the detailed mechanism of action, structure-activity relationships, and potential off-target effects of this compound and its analogs could contribute to developing new treatments for gastrointestinal motility disorders.

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